molecular formula C15H14IN3O3 B156860 Iomazenil (123I) CAS No. 127396-36-5

Iomazenil (123I)

カタログ番号: B156860
CAS番号: 127396-36-5
分子量: 407.20 g/mol
InChIキー: FRIZVHMAECRUBR-KIWWSDKQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iomazenil (123I) is a radioactive diagnostic agent used for single-photon emission computed tomography (SPECT) imaging of central benzodiazepine (BZD) receptors, which are a subset of γ-aminobutyric acid type A (GABAA) receptors. Labeled with iodine-123, it has a physical half-life of 13.2 hours and emits gamma rays at 159 keV (83.3% abundance), making it suitable for SPECT applications .

As a benzodiazepine receptor antagonist, Iomazenil (123I) binds with high affinity (Kd ~1 nM) to GABAA receptors containing α1, α2, α3, or α5 subunits . Its primary clinical applications include:

  • Localizing epileptic foci
  • Detecting GABAA receptor deficits in Alzheimer’s disease
  • Investigating neuropsychiatric conditions like post-traumatic stress disorder (PTSD) and schizophrenia
  • Assessing receptor occupancy in pharmacological studies .

Optimal imaging protocols recommend SPECT scans 3.0–3.5 hours post-injection, as delayed imaging improves contrast by minimizing nonspecific binding .

準備方法

Alternative Radioiodination Techniques

Iododeboronation and Iododesilylation

Recent advances in radioiodination have enabled precursor diversification:

  • Iododeboronation : Neopentylglycol boronates react with [[123I]NaI] under mild conditions (chloramine-T, pH 6–7), achieving 70–85% RCY for aryl iodides . However, electron-poor arenes show reduced yields (<40%) .

  • Iododesilylation : Aryltrimethylsilanes undergo efficient iodination with [[123I]NIS] generated in situ using trifluoroperacetic acid, yielding 85–90% RCY for analogues like [123I]IMTO .

One-Pot Diazonium Salt Radioiodination

Sloan et al. developed a tandem diazotization-iodination method for aryl amines, enabling rapid access to [125I]iomazenil . While optimized for iodine-125, this protocol is adaptable to [123I] with modifications:

  • Diazonium salt formation using tert-butyl nitrite in trifluoroacetic acid.

  • Radioiodination at 0–5°C to minimize hydrolysis.
    This method achieves 75–80% RCY and simplifies purification by eliminating tin residues .

Production and Quality Control of Iodine-123

Nuclear Production Methods

Iodine-123 is predominantly produced via proton irradiation of enriched xenon-124 targets :

Nuclear ReactionEnergy Range (MeV)Yield (MBq/µAh)Radionuclidic Purity
¹²⁴Xe(p,2n)¹²³I23–29160>99.9%
¹²⁴Te(p,2n)¹²³I (obsolete)12–162298% (¹²⁴I impurity)

The ¹²⁴Xe route minimizes contaminants like iodine-124 (<0.1%) and ensures high specific activity .

Post-Irradiation Processing

Post-irradiation, xenon gas is cryogenically recovered, and [123I] is trapped in 0.02 M NaOH. Critical steps include:

  • Decay time optimization (4–6 hours) to allow ¹²³Xe → ¹²³I transition .

  • Distillation to remove tellurium oxides, which quench iodination reactions .

Optimization of Reaction Parameters

Oxidizing Agent Selection

Comparative studies reveal chloramine-T’s superiority in [123I]iomazenil synthesis :

Oxidizing AgentRCY (%)Volatile Byproduct (%)
Chloramine-T902–21
Iodogen755–15
AcO₂H40<2

Chloramine-T’s aqueous solubility facilitates homogeneous reactions, while Iodogen’s solid-phase oxidation reduces reagent interference .

Solvent and pH Effects

Acetic acid (pH 3.3) enhances tin precursor solubility and stabilizes electrophilic iodine. Methanol and ethanol reduce yields by promoting side reactions (e.g., alkoxy-iodide formation) .

Analytical Methods and Validation

Radiochemical Purity Assessment

HPLC (C18 column, 60% MeCN/40% 0.1 M NH₄OAc) resolves [123I]iomazenil (Rt = 12.3 min) from iodobutane (Rt = 4.1 min) and unreacted iodide (Rt = 2.8 min) . TLC (Silica gel, EtOAc:hexane 1:1) provides rapid purity estimates (Rf = 0.8 for iomazenil) .

Stability Studies

Autoclaved [123I]iomazenil exhibits >97% RCP after 24 hours at 25°C, confirming suitability for clinical use . Degradation products include free iodide (oxidation) and des-iodo iomazenil (hydrolysis) .

化学反応の分析

反応の種類: ヨーマゼニル (123I) は、ヨウ素-123 同位体の存在により、主に置換反応を受ける。この化合物は、特定の条件下では酸化反応と還元反応にも参加できます。

一般的な試薬と条件:

    置換反応: ヨウ化ナトリウム (NaI) やヨードゲンなどの試薬を含む。

    酸化反応: 過酸化水素 (H2O2) などの酸化剤を使用して実施できます。

    還元反応: 水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用できます。

主な生成物: これらの反応から生成される主な生成物には、さまざまなヨウ素化誘導体と脱ヨウ素化副生成物が含まれます .

4. 科学研究への応用

ヨーマゼニル (123I) は、科学研究において幅広い用途を持っています。

科学的研究の応用

Neuroreceptor Imaging

Iomazenil is primarily used for imaging benzodiazepine receptors, which are crucial for understanding conditions related to anxiety, epilepsy, and other neurological disorders. The binding of Iomazenil to these receptors can indicate neuronal integrity and functionality.

Key Findings:

  • In patients with traumatic brain injury (TBI), decreased binding of Iomazenil was observed in specific brain regions, correlating with cognitive decline post-injury .
  • Studies have shown that Iomazenil SPECT can effectively differentiate between normal and impaired neuronal function, providing valuable diagnostic information .

Assessment of Neurological Conditions

Iomazenil has been applied in various studies to evaluate conditions such as hepatic encephalopathy, non-convulsive status epilepticus, and Huntington's disease.

Case Studies:

  • A study involving patients with hepatic encephalopathy demonstrated that SPECT imaging with Iomazenil revealed significant changes in receptor activity, suggesting its utility as a biomarker for neuronal viability .
  • In cases of non-convulsive status epilepticus, Iomazenil SPECT was used to assess neurological irreversibility, indicating its potential role in clinical decision-making regarding treatment options .

Table 1: Summary of Key Studies Utilizing Iomazenil (123I)

StudyConditionFindings
TBIDecreased binding in frontal and occipital lobesIndicates neuronal damage correlating with cognitive decline
Hepatic EncephalopathyChanges in receptor activity observedUseful as a biomarker for neuronal viability
Non-convulsive Status EpilepticusRevealed neurological irreversibilityAids in clinical decision-making

作用機序

ヨーマゼニル (123I) は、GABA 受容体複合体の成分であるベンゾジアゼピン受容体のアンタゴニストおよび部分逆アゴニストとして機能します。これらの受容体に結合することにより、GABA の抑制効果を調節し、ニューロンの活動を変化させます。 このメカニズムは、脳内の受容体の分布と機能を可視化および定量化するイメージング研究に役立ちます .

類似化合物:

独自性: ヨーマゼニル (123I) は、中枢型ベンゾジアゼピン受容体への高い親和性と、脳内の受容体の分布と機能の詳細な画像を提供する能力により、独特です。 これは、さまざまな神経学的および精神医学的状態を研究するために、臨床的および研究的設定において特に価値があります .

類似化合物との比較

Structural and Functional Analogues

Flumazenil (11C)

  • Imaging Modality : PET (shorter half-life: 20 minutes).
  • Affinity : Comparable to Iomazenil (Kd ~1 nM) but lacks iodine substitution, limiting SPECT compatibility .
  • Applications : Used in dynamic PET studies for rapid receptor occupancy assessments (e.g., lorazepam EC50 = 96–134 ng·mL<sup>-1</sup> in rats) .
  • Limitations : Requires immediate imaging post-injection due to short half-life, reducing flexibility in clinical workflows .

[123I]Ro16-0154

  • Note: Ro16-0154 is the chemical name for Iomazenil; thus, these are identical compounds .

Methodological Comparisons

SPECT vs. PET Ligands

Parameter [123I]Iomazenil (SPECT) [11C]Flumazenil (PET)
Half-life 13.2 hours 20 minutes
Optimal Scan Time 3.0–3.5 hours post-injection 10–20 minutes post-injection
Spatial Resolution Moderate (~7–10 mm) High (~4–5 mm)
Clinical Utility Delayed imaging for receptor mapping Rapid kinetic studies
  • Key Finding : Despite differences in methodology, EC50 values for GABAA receptor ligands (e.g., α5IA) were consistent between [123I]Iomazenil SPECT (57 ng·mL<sup>-1</sup>) and [3H]Flumazenil in vivo binding (52 ng·mL<sup>-1</sup>) in primates, validating cross-modal reliability .

Comparison with Non-Receptor SPECT Tracers

Technetium-99m-HMPAO

  • Performance in Alzheimer’s :
    • [123I]Iomazenil SPECT detected broader cortical deficits compared to HMPAO-SPECT, highlighting superior sensitivity to receptor pathology .
    • In epilepsy, Iomazenil SPECT achieved 65.8% concordance with video/EEG localization vs. 55.3% for HMPAO .

Pharmacokinetic and Binding Profiles

Compound Peak Brain Uptake Washout Half-Life Nonspecific Binding
[123I]Iomazenil 25–30 minutes ~4 hours 10–15%
[11C]Flumazenil <10 minutes ~1 hour <10%
  • Receptor Specificity : Both ligands exhibit minimal subtype selectivity, binding equally to α1–α5 GABAA receptors .

Clinical and Research Implications

  • Epilepsy : Iomazenil SPECT’s delayed imaging captures persistent receptor downregulation in interictal phases, outperforming immediate CBF-based methods .

生物活性

Iomazenil (123I) is a radiolabeled compound primarily utilized in single-photon emission computed tomography (SPECT) imaging to assess the binding of benzodiazepine receptors associated with the GABA(A) receptor complex in the human brain. This article explores its biological activity, mechanisms, clinical applications, and relevant case studies.

Iomazenil binds specifically to the central-type benzodiazepine receptors located on GABA(A) receptors. This binding allows for the visualization and quantification of receptor density and function through SPECT imaging, providing insights into various neurological and psychiatric conditions. The tracer's mechanism involves:

  • High Affinity Binding : Iomazenil exhibits a strong affinity for benzodiazepine sites on GABA(A) receptors, which are crucial for mediating inhibitory neurotransmission in the brain .
  • Functional Assessment : By measuring the binding activity, researchers can infer the functional status of GABAergic neurotransmission, which is often altered in several disorders including epilepsy, schizophrenia, and anxiety disorders .

Clinical Applications

Iomazenil (123I) has been employed in various clinical contexts, particularly in neuroimaging studies aimed at understanding brain function and pathology. Key applications include:

  • Epilepsy Evaluation : It is frequently used to localize epileptogenic zones in patients with refractory epilepsy, aiding in surgical planning .
  • Traumatic Brain Injury (TBI) : Studies have shown that decreased binding of iomazenil correlates with neuronal damage in TBI cases, particularly those with diffuse axonal injury (DAI). This has implications for assessing cognitive outcomes post-injury .
  • Psychiatric Disorders : Research indicates that lower iomazenil binding is associated with greater symptom severity in psychiatric conditions such as anorexia nervosa and anxiety disorders. This suggests a potential role in predicting treatment outcomes .

Research Findings

Several studies have highlighted the biological activity of iomazenil (123I), demonstrating its utility across different conditions:

Table 1: Summary of Research Findings on Iomazenil (123I)

StudyConditionKey Findings
Frontiers in Psychiatry (2016)Anorexia NervosaLower iomazenil-binding activity correlated with higher EAT-26 scores; predictive of clinical outcomes .
JNM (2022)Traumatic Brain InjuryDecreased binding observed in specific brain regions associated with cognitive decline; high diagnostic accuracy for neuronal injury .
NCBI (2007)EpilepsyIomazenil SPECT effectively localized epileptogenic foci; valuable for surgical focus resection planning .

Case Studies

  • Case Study on Amnesia : A 62-year-old woman with global autobiographical amnesia underwent iomazenil SPECT imaging. The results indicated significant alterations in receptor binding patterns, suggesting potential areas of neuronal dysfunction that could be targeted for therapeutic interventions .
  • Study on TBI Patients : In a cohort study involving 31 TBI patients, iomazenil SPECT revealed decreased binding in regions such as the medial frontal cortex and posterior cingulate gyrus. These findings were linked to cognitive impairments post-injury, emphasizing the importance of GABAergic integrity in recovery .

Q & A

Basic Research Questions

Q. What are the standard protocols for optimizing Iomazenil (123I) SPECT imaging in epilepsy focus localization?

Methodological Answer: Iomazenil (123I) SPECT should be compared with interictal cerebral blood flow SPECT to improve specificity. Studies show that interictal SPECT achieves higher specificity (95.9%) compared to Iomazenil SPECT (79.5%), with statistical significance (p < 0.05) . Protocols should prioritize post-injection timing (e.g., 3-hour imaging windows) to balance receptor-specific vs. perfusion-dependent signals. Regions of interest (ROIs) should focus on temporal and parietal lobes, where reduced binding correlates with neuronal loss .

Q. What are the best practices for synthesizing Iomazenil (123I) with high radiochemical purity?

Methodological Answer: Synthesis involves iododestannylation of tributyltin precursors using [123I]NaI and Iodogen, achieving near-theoretical specific activity . Quality control requires thin-layer chromatography (TLC) with ethyl acetate/acetone/ammonia (90:10:1) to ensure radiochemical purity >94%, limiting impurities to <6% . Validation must confirm pH (4.8–5.2) and radioactivity within 90–110% of stated levels at calibration .

Advanced Research Questions

Q. How can researchers design experiments to quantify GABAA receptor occupancy using Iomazenil (123I) in vivo?

Methodological Answer: Use steady-state infusions (e.g., 0.05–0.06 mCi·h⁻¹) combined with displacement studies using antagonists like flumazenil or α5IA. EC50 values (e.g., 40 ng·mL⁻¹ for flumazenil, 57 ng·mL⁻¹ for α5IA) are derived via plasma-occupancy curves fitted with software like GraphPad Prism . Non-specific binding (~10% of total) should be subtracted using high-dose antagonist challenges (e.g., 1 mg·kg⁻¹ flumazenil) to isolate receptor-specific signals .

Q. How do metabolic factors influence Iomazenil (123I) kinetics, and how can they be controlled in longitudinal studies?

Methodological Answer: Rapid plasma metabolism (<10% unmetabolized tracer at 20 minutes post-injection) necessitates early imaging (≤3 hours) to minimize confounding signals . Kinetic modeling (e.g., Logan plots) should account for metabolite-corrected input functions. Longitudinal studies require standardized blood sampling to measure free parent tracer levels and adjust for inter-subject variability .

Q. What methodologies improve the accuracy of Iomazenil (123I) SPECT quantification in heterogeneous patient populations?

Methodological Answer: Factor analysis denoising (e.g., spatial independent component analysis) reduces noise by 20–30%, improving signal-to-noise ratios in low-count regions like the parahippocampal cortex . ROI templates should be co-registered with MRI to account for anatomical variability, particularly in smokers or post-stroke patients, where cerebellar normalization is critical .

Q. How can researchers differentiate GABAA receptor subtypes using Iomazenil (123I) despite its non-selective binding profile?

Methodological Answer: While Iomazenil (123I) binds non-selectively to α1-α5 subunits, subtype differentiation requires complementary ligands (e.g., α5IA for α5-specific displacement) or post-mortem autoradiography . In vivo studies may combine Iomazenil SPECT with PET tracers like [11C]flumazenil, leveraging their similar binding profiles but distinct metabolic rates for multi-modal analysis .

Q. What statistical approaches address contradictions in Iomazenil (123I) binding data across studies?

Methodological Answer: Fixed-effects regression models control for covariates like abstinence duration in smoking studies . For small sample sizes (e.g., n < 10), non-parametric tests (e.g., Spearman’s correlation) are preferred. Meta-analyses should account for imaging parameters (e.g., SPECT vs. PET resolution) and cohort heterogeneity (e.g., epilepsy subtypes) .

Q. Methodological Considerations Table

Research FocusKey ParametersEvidence Sources
SPECT Protocol DesignTiming (3h post-injection), ROI templates
Radiochemical SynthesisTLC validation, pH control
Receptor OccupancyEC50 calculation, displacement studies
Metabolic CorrectionKinetic modeling, metabolite assays
Noise ReductionFactor analysis, MRI co-registration

特性

CAS番号

127396-36-5

分子式

C15H14IN3O3

分子量

407.20 g/mol

IUPAC名

ethyl 7-(123I)iodanyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

InChI

InChI=1S/C15H14IN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3/i16-4

InChIキー

FRIZVHMAECRUBR-KIWWSDKQSA-N

SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3I)C

異性体SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3[123I])C

正規SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3I)C

Key on ui other cas no.

127396-36-5

同義語

(123I)iomazenil
ethyl 7-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate
hyl 5,6-dihydro-7-iodo-(sup 123 sup)I-5-methyl-6-oxo-4h-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate
iomazenil
iomazenil (123I)
iomazenil I-123
Ro 16-0154
Ro-16-0154

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Iomazenil (123I)
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Iomazenil (123I)
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Iomazenil (123I)
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Iomazenil (123I)
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Iomazenil (123I)
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Iomazenil (123I)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。